molecular formula C18H17N5O3S B11080564 N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11080564
M. Wt: 383.4 g/mol
InChI Key: SUABWJMMFPYZRC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and a dimethylphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using dimethylbenzene and a suitable alkylating agent.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a reaction between the triazole derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide and alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with cellular membranes can disrupt microbial cell walls, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-{[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,4-dimethylphenyl)-2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and triazole groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N5O3S/c1-11-3-8-15(12(2)9-11)19-16(24)10-27-18-20-17(21-22-18)13-4-6-14(7-5-13)23(25)26/h3-9H,10H2,1-2H3,(H,19,24)(H,20,21,22)

InChI Key

SUABWJMMFPYZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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